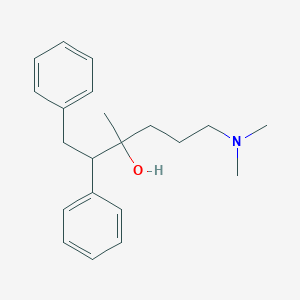

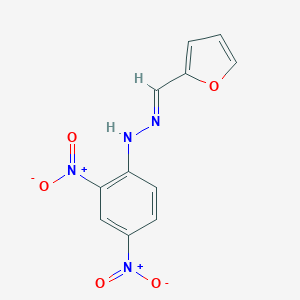

Furfural 2,4-dinitrophenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furfural 2,4-dinitrophenylhydrazone is a compound derived from furfural . Furfural, also known as 2-furaldehyde, is a five-membered heterocyclic aromatic hydrocarbon that can be obtained from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material .

Chemical Reactions Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, is known to undergo various chemical reactions. For instance, it can react with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . It can also participate in Diels–Alder couplings .

Physical And Chemical Properties Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, has excellent physical and chemical properties that allow its application in the generation of fertilizers, antacids, plastics, paints, fungicides, among many others .

Applications De Recherche Scientifique

Synthesis and Characterization

- Furfural 2,4-dinitrophenylhydrazone is involved in the synthesis of new chemical compounds with potential bioactivities. For instance, compounds containing 2,4-dinitrophenylhydrazone groups have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sweidan et al., 2021).

Analytical Applications

- This derivative plays a crucial role in analytical chemistry, especially in the determination of carbonyl compounds. A celite/dinitrophenylhydrazine column method has been described for converting carbonyl compounds present in light petroleum solutions into their 2,4-dinitrophenylhydrazones, demonstrating the utility of this derivative in analytical separations and compound identification (Begemann & Jong, 2010).

Structural Analysis

- Crystalline structures of compounds containing furfural 2,4-dinitrophenylhydrazone moiety have been studied to understand their molecular conformations. Such studies provide insights into the intermolecular interactions and stability of these compounds, which is essential for their potential applications in material science and molecular engineering (Shang Shan et al., 2008).

Chemical Reactivity and Mechanistic Studies

- Understanding the reactivity and mechanisms of reactions involving furfural 2,4-dinitrophenylhydrazone is crucial for synthetic chemistry. Research in this area contributes to the development of new synthetic routes and the optimization of reaction conditions for the production of various chemical compounds (Eremeev, 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Furfural 2,4-dinitrophenylhydrazone is a derivative of furfural. Furfural is a versatile platform molecule that has received considerable attention due to its reactivity . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers . Therefore, the primary targets of Furfural 2,4-dinitrophenylhydrazone are likely to be similar to those of furfural.

Mode of Action

This reaction is used in colorimetric and fluorimetric determination of aldehydes and ketones .

Biochemical Pathways

e, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . Therefore, it is plausible that Furfural 2,4-dinitrophenylhydrazone may affect similar biochemical pathways.

Result of Action

, which may have various effects at the molecular and cellular level.

Action Environment

The action environment of Furfural 2,4-dinitrophenylhydrazone is likely to be influenced by various factors. For instance, furfural, from which Furfural 2,4-dinitrophenylhydrazone is derived, is known to be used in various industrial applications, including the manufacturing of abrasive wheels, brake linings, refractories, and as an extraction agent in the petroleum refining industry . Therefore, environmental factors such as temperature, pH, and the presence of other chemicals may influence the action, efficacy, and stability of Furfural 2,4-dinitrophenylhydrazone.

Propriétés

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSXDMAAIAPCZ-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfural 2,4-dinitrophenylhydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N,N-dimethylamine](/img/structure/B373828.png)

![8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-[2-(1-pyrrolidinyl)ethyl]-1H-1-benzazepine](/img/structure/B373829.png)

![4-tetrahydro-4H-thiopyran-4-ylidene-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B373833.png)

![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)

![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)

![1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373838.png)

![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)

![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

![4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepiperidine](/img/structure/B373841.png)